An In-Depth Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde
An In-Depth Technical Guide to 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, identified by the CAS number 92940-24-4 , is a significant heterocyclic compound that serves as a crucial intermediate in synthetic organic chemistry.[1][2][3][4][5][6] Its unique structure, featuring a reactive carbaldehyde group and a diethylamino moiety on a thiazole core, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. Thiazole derivatives, in general, have a rich history in medicinal chemistry, showing a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][7][8]
Physicochemical and Structural Characteristics
The fundamental properties of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 92940-24-4 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₂N₂OS | [3] |
| Molecular Weight | 184.26 g/mol | [1][3] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥98% | |
| InChI Key | KMNXYBHVYDCCNC-UHFFFAOYSA-N | [1][5] |
Synthesis and Mechanistic Insights
The synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two prevalent methods are the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for constructing the thiazole ring.[1] This approach involves the condensation of an α-haloketone with a thioamide. For 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde, a variation of this reaction would be employed, likely starting from a precursor that can be readily converted to the final product.
Vilsmeier-Haack Formylation
A more direct and commonly cited method for introducing the carbaldehyde group at the C5 position of a pre-existing 2-(diethylamino)thiazole ring is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).
Conceptual Workflow for Vilsmeier-Haack Formylation:
Caption: Vilsmeier-Haack formylation of 2-(diethylamino)thiazole.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is dominated by the reactivity of its aldehyde and diethylamino functional groups. This dual functionality allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.
Reactions of the Aldehyde Group
The carbaldehyde group is a key site for synthetic elaboration. It can undergo several important reactions:
-
Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[1] This transformation is fundamental for creating thiazole-5-carboxylic acid derivatives.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles to form C=N double bonds. For instance, reaction with primary amines yields Schiff bases (imines), which are themselves valuable intermediates for the synthesis of other heterocyclic systems like imidazolones.[1]
Reactions Involving the Diethylamino Group
The diethylamino group primarily influences the electronic properties of the thiazole ring and can also participate in certain reactions:
-
Nucleophilic Substitution: While generally stable, under specific conditions, the diethylamino group could potentially be displaced by other nucleophiles.[1]
-
Modulation of Reactivity: As an electron-donating group, the diethylamino moiety activates the thiazole ring, influencing the regioselectivity of further electrophilic substitution reactions.
Experimental Protocol: Oxidation of the Aldehyde to a Carboxylic Acid
This protocol outlines a general procedure for the oxidation of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde to its corresponding carboxylic acid.
Materials:
-
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone (or a suitable solvent)
-
Sulfuric acid (dilute)
-
Sodium bisulfite
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde in a suitable solvent like acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.
-
Acidification and Extraction: Acidify the reaction mixture with dilute sulfuric acid. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure 2-(diethylamino)-1,3-thiazole-5-carboxylic acid.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(diethylamino)-1,3-thiazole-5-carbaldehyde scaffold is a valuable starting point for the synthesis of novel bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications.
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[1] The aldehyde can be used to synthesize more complex structures, such as imidazo-thiazole fused rings, which have shown promising antimicrobial properties.[1]
-
Anticancer Agents: The thiazole nucleus is present in several anticancer drugs. By hybridizing the 2-(diethylamino)-1,3-thiazole-5-carbaldehyde core with other pharmacophores, such as pyrazoline, novel compounds with potential cytotoxic effects on cancer cell lines can be developed.[1]
-
Enzyme Inhibitors: The functional groups of this molecule allow for interactions with biological targets. The diethylamino group can engage in binding interactions with enzymes, while the aldehyde can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition.[1] The thiazole ring itself can participate in π-π stacking interactions with aromatic amino acid residues in proteins.[1]
Signaling Pathway Interaction Potential:
Caption: Potential interactions with biological targets and pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde. It is intended for research and development use only.[2] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety practices include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11][12]
-
Avoiding inhalation of dust and contact with skin and eyes.[9][10][11]
-
In case of contact, rinse the affected area with plenty of water.[10][11][12]
Conclusion
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is a highly versatile and valuable building block in organic synthesis. Its unique combination of a reactive aldehyde and an electron-donating diethylamino group on a thiazole core provides chemists with a powerful tool for the construction of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key intermediate for the development of novel therapeutic agents with a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in both academic and industrial research settings.
References
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-
2-(DIETHYLAMINO)THIAZOLE-5-CARBALDEHYDE | 2a biotech. (URL: [Link])
- SAFETY DATA SHEET - (Thiazole-4-carboxaldehyde). (URL: )
- SAFETY D
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2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem. (URL: [Link])
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2-(Diethylamino)-1,3-thiazole-5-carbaldehyde - MySkinRecipes. (URL: [Link])
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH. (URL: [Link])
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Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL: [Link])
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Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery - PubMed. (URL: [Link])
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